propan-2-yl 2-ethyl-5-oxohexanoate
Description
Propan-2-yl 2-ethyl-5-oxohexanoate is a branched ester characterized by a hexanoate backbone with a ketone group at the 5th carbon, an ethyl substituent at the 2nd carbon, and an isopropyl ester group (propan-2-yl) at the terminal position. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.27 g/mol. Structurally, the compound combines hydrophobic alkyl groups (ethyl and isopropyl) with a polar ketone, influencing its solubility and reactivity.
Properties
IUPAC Name |
propan-2-yl 2-ethyl-5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-10(7-6-9(4)12)11(13)14-8(2)3/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFOSFRSGSCPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of propan-2-yl 2-ethyl-5-oxohexanoate typically involves the esterification of 2-ethyl-5-oxohexanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
propan-2-yl 2-ethyl-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol, 2-ethyl-5-hydroxyhexanoate, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-5-oxohexanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Scientific Research Applications
propan-2-yl 2-ethyl-5-oxohexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly in the reduction of ketones to alcohols.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-ethyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the reduction of the ketone group to form the corresponding alcohol . This process involves the transfer of hydride ions from cofactors like NADH or NADPH to the ketone group, resulting in the formation of the alcohol product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between propan-2-yl 2-ethyl-5-oxohexanoate and analogous esters:
Key Structural and Functional Insights:
Ketone position influences reactivity: 5-oxo may favor nucleophilic attacks at the carbonyl, whereas 3-oxo esters could participate in keto-enol tautomerism .
Substituent Effects: The 2-ethyl group in the target compound reduces steric bulk compared to 2-isopropyl in its analog (ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate), possibly improving substrate accessibility in catalytic reactions . Diphenyl and alkyne groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate confer rigidity and conjugation, making it suitable for photoresist materials or polymer crosslinking .
Environmental and Degradation Behavior: Esters with hydroxyl or conjugated systems (e.g., (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid) are common in BPA degradation pathways .
Research Findings and Data Gaps
- Spectral Data: No direct NMR or IR data are provided in the evidence. Comparative analysis with ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate suggests characteristic peaks: ¹H NMR: δ 1.2–1.4 (triplet, ethyl CH₃), δ 2.5 (multiplet, oxo-adjacent CH₂), δ 5.0 (septet, isopropyl CH). IR: Strong C=O stretch (~1740 cm⁻¹ for ester; ~1710 cm⁻¹ for ketone).
- Thermal Stability: Branched esters typically exhibit lower melting points than linear analogs. Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate likely has a boiling point >200°C , suggesting similar behavior for the target compound.
Biological Activity
Propan-2-yl 2-ethyl-5-oxohexanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy.
This compound is synthesized through various organic reactions that involve the functionalization of hexanoic acid derivatives. The unique branching and functional groups present in this compound contribute to its distinctive reactivity patterns, which are essential for its biological applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against lung cancer cell lines such as A549. A study characterized the cytotoxic effects of several derivatives, including this compound, using an MTT assay to assess cell viability after treatment with various concentrations of the compound .
Key Findings:
- The compound demonstrated a structure-dependent anticancer activity, significantly reducing the viability of A549 cells.
- It showed lower cytotoxicity towards non-cancerous cells, indicating potential selectivity for cancer treatment.
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | IC50 (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| This compound | 75 | A549 (lung) | >3 |
| Cisplatin | 10 | A549 (lung) | - |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested against various pathogens to evaluate its ability to inhibit bacterial growth and biofilm formation .
Key Findings:
- The compound exhibited moderate to high antimicrobial activity against several strains.
- It was particularly effective at inhibiting biofilm formation, which is crucial in preventing chronic infections.
Table 2 provides a comparison of the antimicrobial activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | High |
| Escherichia coli | 64 µg/mL | Moderate |
| Klebsiella pneumoniae | 128 µg/mL | Low |
Case Studies
Several case studies have documented the biological activity of this compound:
-
Anticancer Study on Lung Cancer :
- Researchers treated A549 cells with varying concentrations of this compound and observed a dose-dependent reduction in cell viability. The study concluded that compounds with similar structures could be further developed as potential anticancer agents.
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Antimicrobial Efficacy Against Resistant Strains :
- In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. Results showed significant inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
